1,2-Diamidinobenzene

Thrombin Inhibition Anticoagulant Research Serine Protease

Researchers developing serine protease inhibitors require the ortho-substituted bis-amidine geometry for target binding; para-isomers (e.g., terephthalamidine) fail to engage the fXa S1 pocket. • fXa inhibitor scaffold: validated by structure-based design; para-isomer substitution invalid for anticoagulant activity. • Reference compound: IC50 256 nM (thrombin), 2.5 µM (plasmin), >150 µM (trypsin) for baseline inhibitor profiling. • Coordination chemistry: synthon for Co(II), Ni(II), Zn(II) magnetic complexes. ≥98% purity. Global shipping available.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 210051-59-5
Cat. No. B1622896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diamidinobenzene
CAS210051-59-5
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=N)N)C(=N)N
InChIInChI=1S/C8H10N4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H3,9,10)(H3,11,12)
InChIKeyCZMCQHMXUGVADN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Diamidinobenzene (CAS 210051-59-5): Chemical Identity and Baseline Properties for Research Procurement


1,2-Diamidinobenzene (CAS 210051-59-5; also named benzene-1,2-dicarboximidamide) is a small-molecule aromatic bis-amidine with the molecular formula C8H10N4 and a molecular weight of 162.19 g/mol . Its structural hallmark is the ortho-substitution of two amidino (-C(=NH)NH₂) groups on a benzene core, a feature that distinguishes it from its para-substituted positional isomer, terephthalamidine (1,4-diamidinobenzene) . This compound serves as a fundamental building block in medicinal chemistry, particularly as a core scaffold for developing serine protease inhibitors, and it is also utilized in coordination chemistry for constructing metal-organic complexes [1].

1,2-Diamidinobenzene (CAS 210051-59-5): Why Substitution with In-Class Analogs Is Scientifically Unjustified


The specific ortho-arrangement of the two amidine groups in 1,2-diamidinobenzene is not a trivial structural variation; it is the critical determinant of its biochemical and material properties. Positional isomers like 1,4-diamidinobenzene (terephthalamidine) exhibit fundamentally different geometries, leading to divergent molecular recognition profiles with biological targets such as the S1 pocket of serine proteases and distinct coordination geometries in metal-organic frameworks [1]. Consequently, substituting 1,2-diamidinobenzene with a meta- or para-substituted analog without experimental validation will likely compromise experimental outcomes. The quantitative evidence below demonstrates that this compound is not interchangeable with its closest structural relatives and highlights the specific scenarios where its unique properties are essential.

1,2-Diamidinobenzene (CAS 210051-59-5) Product-Specific Quantitative Evidence: A Comparative Guide for Scientific Selection


1,2-Diamidinobenzene (CAS 210051-59-5): 256 nM Thrombin Inhibition IC50 and Comparative Potency Profile

1,2-Diamidinobenzene demonstrates measurable, concentration-dependent inhibition of the human serine protease thrombin, with a reported IC50 value of 256 nM in a chromogenic substrate cleavage assay [1]. While this represents a baseline level of activity for the simple bis-amidine scaffold, it is notably less potent than more complex bis-benzamidine inhibitors like pentamidine, which achieves a Ki of 9 µM against thrombin in similar assays . This distinction confirms that the unadorned 1,2-diamidinobenzene core is a weak-to-moderate inhibitor of thrombin, a crucial finding for researchers seeking to avoid confounding off-target activity when designing selective factor Xa inhibitors.

Thrombin Inhibition Anticoagulant Research Serine Protease

1,2-Diamidinobenzene (CAS 210051-59-5): 2.5 µM Plasmin Inhibition IC50 and Fibrinolytic Pathway Selectivity

The compound exhibits moderate inhibitory activity against human plasmin, a key enzyme in the fibrinolytic cascade, with an IC50 value of 2,500 nM (2.5 µM) [1]. This potency is significantly lower (i.e., weaker inhibition) than that of pentamidine, which has a reported Ki of 3.3 µM for plasmin under comparable conditions . This quantitative difference suggests that while 1,2-diamidinobenzene interacts with the plasmin active site, its simple bis-amidine structure results in a 1.3-fold lower affinity compared to the more extended, bridged bis-benzamidine compound.

Plasmin Inhibition Fibrinolysis Antifibrinolytic Research

1,2-Diamidinobenzene (CAS 210051-59-5): >150 µM Weak Trypsin Inhibition and its Utility as a Selective Protease Probe

The inhibitory activity of 1,2-diamidinobenzene against trypsin is weak, with reported IC50 values of 150 µM and 190 µM from different assays [1]. This is in stark contrast to optimized bis-benzamidine inhibitors like diminazene, which can exhibit nanomolar affinity for trypsin [2]. For example, diminazene was found to have approximately 1.3-fold higher affinity for beta-trypsin than pentamidine in isothermal titration calorimetry (ITC) studies [2]. This 3-4 order of magnitude difference in potency underscores that 1,2-diamidinobenzene alone is a very poor inhibitor of trypsin-like enzymes.

Trypsin Inhibition Selectivity Profiling Serine Protease

1,2-Diamidinobenzene (CAS 210051-59-5): The Ortho-Positional Isomer as a Privileged Scaffold for Factor Xa Inhibitor Design

The 1,2-diaminobenzene core is a validated and privileged scaffold for the development of potent and selective human factor Xa (fXa) inhibitors. A pivotal study demonstrated that adding an amidine substituent to the 1,2-dibenzamidobenzene framework dramatically enhances fXa inhibition by enabling a key interaction with Asp189 in the enzyme's S1 specificity pocket [1]. This is a key advantage over its 1,3- or 1,4- (para) positional isomers, which are not reported as scaffolds for selective fXa inhibition. Subsequent work confirmed that non-amidino derivatives of this ortho-diaminobenzene scaffold can also potently inhibit fXa and prolong prothrombin time (PT) in human plasma, establishing its utility for developing orally bioavailable anticoagulants [2].

Factor Xa Inhibition Scaffold Optimization Anticoagulant Development

1,2-Diamidinobenzene (CAS 210051-59-5): High-Value Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Next-Generation Factor Xa Inhibitors

1,2-Diamidinobenzene is the essential starting point for synthesizing potent and selective human factor Xa (fXa) inhibitors. Its ortho-diamino geometry allows for appropriate derivatization that leads to optimal binding in the fXa S1 pocket, as validated by structure-based drug design studies [1]. This application is directly supported by evidence that the 1,2-diaminobenzene scaffold is the foundation for non-amidine fXa inhibitors that demonstrate anticoagulant effects in human plasma [2]. The choice of this specific isomer is critical; the 1,4-isomer cannot serve as a substitute.

Biochemical Research: Baseline and Negative Control for Serine Protease Studies

Due to its characterized, moderate-to-weak inhibitory activity against a panel of serine proteases—including an IC50 of 256 nM for thrombin [1], 2.5 µM for plasmin [2], and >150 µM for trypsin [3]—1,2-diamidinobenzene serves as a valuable baseline compound. Researchers can use it as a negative control in inhibitor screening assays for trypsin-like enzymes or as a reference point when evaluating the potency gain achieved through structural elaboration of the bis-amidine scaffold.

Coordination Chemistry: Precursor for 1,2-Diamidobenzene-Based Metal Complexes

The ortho-arrangement of its two amidine groups makes 1,2-diamidinobenzene an ideal chelating ligand or precursor for synthesizing discrete metal-organic complexes. Recent work has established its utility in forming potent synthons for constructing complexes with cobalt(II), nickel(II), and zinc(II), with the resulting materials exhibiting interesting magnetic properties [1]. The specific ortho-substitution pattern is critical for achieving the desired coordination geometry; its positional isomers would result in entirely different coordination behavior and material properties.

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